molecular formula C20H20ClN5O B11300613 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B11300613
M. Wt: 381.9 g/mol
InChI Key: GULXKBSJXTVIDA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide group linked to a pyrimidine ring through an ethylamino bridge. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Molecular docking studies have shown that the compound fits well into the binding pockets of these enzymes, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

2-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C20H20ClN5O/c1-3-22-20-23-13(2)12-18(26-20)24-14-8-10-15(11-9-14)25-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,25,27)(H2,22,23,24,26)

InChI Key

GULXKBSJXTVIDA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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